1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound characterized by its unique molecular structure, which includes an imidazolidine ring substituted with a 2-fluorophenyl and a methoxy group. Its molecular formula is CHFNO. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is synthesized through specific chemical reactions involving starting materials such as 2-fluorobenzyl alcohol and imidazolidine-2,4,5-trione. It is commercially available from chemical suppliers and has been the subject of research for its pharmacological properties.
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione belongs to the class of imidazolidine derivatives. These compounds are known for their diverse biological activities, including enzyme inhibition and potential therapeutic effects.
The synthesis of 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzyl alcohol with imidazolidine-2,4,5-trione. The reaction conditions generally require a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The mixture is heated to promote the reaction.
The molecular structure of 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione features:
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione can undergo several types of chemical reactions:
The mechanism of action for 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit cholinergic enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications in conditions like Alzheimer's disease.
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione exhibits the following physical properties:
The chemical properties include:
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione has several scientific applications:
Five-membered heterocyclic scaffolds constitute a cornerstone of modern antimicrobial and antiviral drug design due to their structural versatility, capacity for hydrogen bonding, and compatibility with biological targets. These rings—encompassing imidazoles, thiazoles, triazoles, and imidazolidines—serve as privileged pharmacophores in numerous clinically approved agents. Their significance stems from the ability to mimic natural substrates and engage in critical interactions with enzymatic binding pockets, thereby disrupting microbial or viral replication cycles. For instance, triazole-containing compounds exploit hydrogen bonding capabilities to inhibit viral polymerases or proteases, while thiazole derivatives frequently target bacterial cell wall synthesis [5] [9].
Recent research underscores the strategic deployment of five-membered heterocycles to combat resistance. Pyrazolo[1,5-a]pyrimidine derivatives exhibit broad-spectrum antiviral activity against β-coronaviruses by inhibiting host kinases like CSNK2, essential for viral replication. The 1,2,4-triazole bioisostere within this scaffold enhances binding affinity to Lys68 in the ATP-binding pocket, demonstrating how heterocycle optimization refines target engagement [3]. Similarly, imidazolidine-based structures disrupt quorum sensing in Gram-negative pathogens by interfering with autoinducer signaling pathways, offering a non-lethal mechanism to mitigate virulence [7].
Table 1: Therapeutic Applications of Five-Membered Heterocycles in Approved Antimicrobials
Heterocycle Core | Representative Drug | Target Pathogen/Mechanism | Year Approved |
---|---|---|---|
1,2,4-Triazole | Tazobactam | β-Lactamase inhibitor (bacteria) | 1992 |
Imidazole | Telithromycin | Ribosomal binding (bacteria) | 2001 |
Thiazole | Ceftazidime | Penicillin-binding proteins (bacteria) | 1984 |
Imidazolidin-2-one | Relebactam | β-Lactamase inhibitor (bacteria) | 2019 |
Data sourced from FDA approvals and pharmacological literature [5] [9].
The imidazolidine-2,4,5-trione system—characterized by a five-membered ring with three carbonyl groups—confers unique electronic and steric properties critical for bioactivity. This scaffold exhibits planar geometry and high dipole moments due to carbonyl polarization, enabling robust interactions with target proteins. The trione motif serves as a multifaceted hydrogen-bond acceptor, while the N1 and N3 positions offer sites for derivatization to modulate solubility or target affinity [1] [6].
In the specific case of 1-[(2-fluorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339103-88-7), the 2-fluorobenzyl ether substituent at N1 extends orthogonally to the trione plane, introducing steric bulk and lipophilicity. Crystallographic analyses of analogous triones reveal that the carbonyl at C2 and C5 frequently forms bifurcated hydrogen bonds with catalytic lysine residues in kinases or proteases, akin to interactions observed in pyrazolo[1,5-a]pyrimidine inhibitors [3]. Meanwhile, the C4 carbonyl may coordinate divalent metal ions in metalloenzymes, expanding therapeutic applicability. Computational studies indicate that electron delocalization across the trione system enhances complex stability with target proteins by 2–3 kcal/mol compared to non-carbonylated imidazolidines [6].
Table 2: Impact of Imidazolidine-2,4,5-trione Substituents on Physicochemical Parameters
N1-Substituent | logP | H-Bond Acceptors | Protein Binding Affinity (Kd, μM) |
---|---|---|---|
Benzyl | 1.2 | 5 | 12.4 ± 0.8 |
4-Fluorobenzyl | 1.5 | 5 | 8.9 ± 0.6 |
2-Fluorobenzyl | 1.6 | 5 | 6.2 ± 0.4 |
Cyclobutyl (difluoro) | 0.9 | 5 | 15.1 ± 1.2 |
Data derived from analogs with structural similarity [1] [6].
The strategic incorporation of fluorinated aryl groups, particularly ortho-fluorophenyl motifs, profoundly influences drug-like properties through electronic modulation and metabolic stabilization. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong dipole in adjacent bonds, enhancing binding precision to hydrophobic enzyme pockets via dipole-dipole interactions or orthogonal multipolar contacts [4] [10]. In 1-[(2-fluorophenyl)methoxy]imidazolidine-2,4,5-trione, the ortho-fluorine atom sterically constrains the benzyl ring’s rotation, potentially favoring a bioactive conformation that optimizes target engagement.
Pharmacokinetically, fluorination reduces oxidative metabolism at the phenyl ring by cytochrome P450 enzymes, thereby extending plasma half-life. Comparative studies of fluorinated versus non-fluorinated imidazolidinones demonstrate a 30–60% decrease in hepatic clearance attributed to C–F bond stability [4]. Additionally, the 2-fluorobenzyl group elevates lipophilicity (logP ≈ 1.6), promoting membrane permeability while retaining aqueous solubility through polar trione interactions. This balance is critical for compounds targeting intracellular pathogens or viral replication machinery. Notably, fluorinated heterocycles constitute ~20% of FDA-approved pharmaceuticals (2016–2022), underscoring their utility in optimizing ADME profiles without compromising potency [4].
Molecular dynamics simulations reveal that the 2-fluorophenyl moiety engages in edge-to-face π-stacking with histidine or tryptophan residues in active sites, contributing 10–15% of the total binding energy in modeled complexes. This synergy between fluorine-induced electronic effects and aromatic interactions exemplifies rational design leveraging fluorophenyl substituents [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1